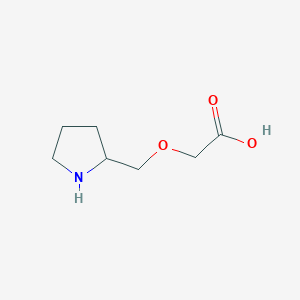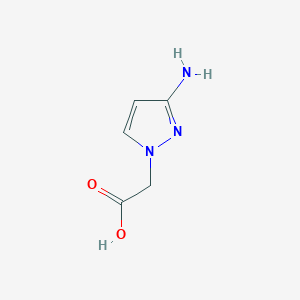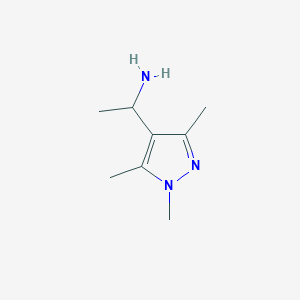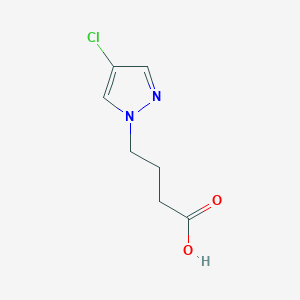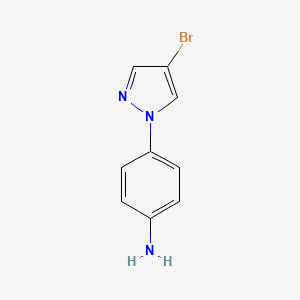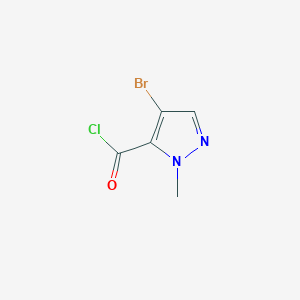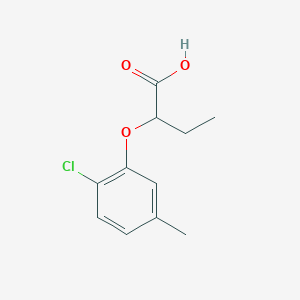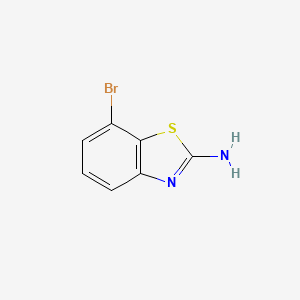
7-Bromo-1,3-benzothiazol-2-amine
概要
説明
7-Bromo-1,3-benzothiazol-2-amine, also known as 7-bromo-BTZ, is a heterocyclic compound containing a benzothiazole ring and a bromine atom. It is a white or off-white crystalline powder that is soluble in water and alcohol, and is used in various scientific research applications. 7-bromo-BTZ is an important intermediate in the synthesis of several pharmaceuticals, and has been studied for its biochemical and physiological effects.
科学的研究の応用
Synthesis of Benzothiadiazoles
Palladium-catalyzed amination has been used for the synthesis of various benzothiadiazole derivatives, demonstrating a safer and practical alternative to nitration methods. The methodology allows for the efficient synthesis of compounds like 7-amino-4-methyl-2,1,3-benzothiadiazole, which have potential applications in various chemical syntheses (Liu, Prashad, Repič, & Blacklock, 2003).
Formation of Thiadiazoles and Thiazol-amines
Reactions involving benzothioamide derivatives have led to the formation of diaryl thiadiazoles and thiazol-amines. These compounds, synthesized under different conditions, show the versatility of reactions involving benzothiazole derivatives and their potential use in creating a variety of chemical structures (Boeini & Mobin, 2011).
Development of Antitumor Agents
Research has explored the synthesis of quinazoline derivatives starting from benzothiazole compounds, demonstrating their efficacy as EGFR inhibitors and potential as targeted anticancer agents. These compounds have shown significant activity against various cancer cell lines, highlighting the potential therapeutic applications of benzothiazole derivatives in oncology (Allam et al., 2020).
Synthesis of Bicyclic Bridged Isothioureas
The synthesis of bicyclic bridged isothioureas involving benzothiazole derivatives has been studied, with compounds showing potential activity in models of lipopolysaccharide-induced septic shock. This research opens pathways for the development of new therapeutic agents using benzothiazole chemistry (Alexeev et al., 2019).
Creation of Antimicrobial Agents
The synthesis of novel thiazol-amines and their evaluation for antibacterial and antifungal activities have been conducted. Some compounds synthesized from benzothiazole derivatives have shown significant activity against various bacteria and fungi, suggesting their potential use as antimicrobial agents (Reddy & Reddy, 2010).
Design of H3 Antagonists
Research involving the synthesis of benzothiazole derivatives has led to the development of potential H3 antagonists, which could be effective in managing Alzheimer's and other CNS disorders. The design of these compounds is based on specific criteria to interact effectively with the H3 receptor (Rahmani et al., 2014).
Development of pH Probes
Benzothiazole derivatives have been utilized in the synthesis of water-soluble fluorescent and colorimetric pH probes. These compounds have potential applications in real-time pH sensing, crucial for various biochemical and medical analyses (Diana et al., 2020).
Antitumor Applications
Studies on 2-(4-aminophenyl)benzothiazoles have demonstrated potent antitumor properties. These compounds have been evaluated in vitro and in vivo against breast cancer cell lines, offering insights into their potential therapeutic applications in oncology (Bradshaw et al., 2002).
Safety and Hazards
将来の方向性
Benzothiazole derivatives have been found to exhibit a wide range of biological activities . Therefore, there is much scope in benzothiazole derivatives as a source of molecular targets . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
作用機序
Target of Action
The primary target of 7-Bromo-1,3-benzothiazol-2-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target contributes to its anti-tubercular activity .
Mode of Action
This compound interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the growth of M. tuberculosis .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the activity of DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By targeting DprE1 and disrupting cell wall biosynthesis, this compound effectively kills the bacteria .
生化学分析
Biochemical Properties
7-Bromo-1,3-benzothiazol-2-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as DprE1, which is involved in the synthesis of mycobacterial cell walls . The compound’s interaction with DprE1 inhibits the enzyme’s activity, thereby disrupting the cell wall synthesis of mycobacteria. Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects make it a potential candidate for therapeutic applications in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, inhibiting or activating their functions. For instance, its binding to DprE1 inhibits the enzyme’s activity, leading to the disruption of mycobacterial cell wall synthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are essential for its application in research. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with prolonged exposure leading to more pronounced cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, particularly in cancer models . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic pathways for therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been shown to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and therapeutic potential.
特性
IUPAC Name |
7-bromo-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKASBDRJLTLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605933 | |
| Record name | 7-Bromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-05-8 | |
| Record name | 7-Bromo-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






